N-(6-ethyl-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenz o[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide
Description
This compound belongs to the thiopheno[2,3-d]pyrimidine class, characterized by a fused bicyclic core with sulfur and nitrogen atoms. Its structure includes a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one scaffold modified with a 2-furylmethyl group at position 3 and a thioacetamide side chain at position 2, linked to a 6-ethyl-2-methylphenyl substituent . The synthesis typically involves nucleophilic substitution reactions between chloroacetamide intermediates and thiol-containing precursors under reflux conditions, as observed in analogous compounds (e.g., 68–74% yields for similar derivatives) .
Key structural features influencing its properties include:
Properties
Molecular Formula |
C26H27N3O3S2 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H27N3O3S2/c1-3-17-9-6-8-16(2)23(17)27-21(30)15-33-26-28-24-22(19-11-4-5-12-20(19)34-24)25(31)29(26)14-18-10-7-13-32-18/h6-10,13H,3-5,11-12,14-15H2,1-2H3,(H,27,30) |
InChI Key |
WDWBNPVNVIFMNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethyl-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenz o[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the core structures, such as the furan, benzothiophene, and pyrimidine rings, followed by their functionalization and coupling.
-
Step 1: Preparation of Furan Ring
- Reagents: Furan, ethyl bromide
- Conditions: Reflux in the presence of a base such as potassium carbonate
-
Step 2: Preparation of Benzothiophene Ring
- Reagents: Thiophene, bromobenzene
- Conditions: Palladium-catalyzed coupling reaction
-
Step 3: Preparation of Pyrimidine Ring
- Reagents: Urea, acetylacetone
- Conditions: Acidic or basic conditions
-
Step 4: Coupling Reactions
- Reagents: Prepared furan, benzothiophene, and pyrimidine intermediates
- Conditions: Various coupling agents such as EDCI, DCC
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative, more sustainable reagents.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- Reagents: Oxidizing agents such as hydrogen peroxide, potassium permanganate
- Conditions: Mild to moderate temperatures
-
Reduction
- Reagents: Reducing agents such as lithium aluminum hydride, sodium borohydride
- Conditions: Low temperatures, inert atmosphere
-
Substitution
- Reagents: Halogenating agents, nucleophiles
- Conditions: Varies depending on the substituent
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Agents: EDCI, DCC
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine
Anticancer Research: Investigation of its potential as an anticancer agent.
Antimicrobial Research: Study of its antimicrobial properties.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Potential use in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(6-ethyl-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenz o[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Electronic and Steric Effects
- Electron-withdrawing groups (EWGs): The 4-nitrophenyl substituent in increases electrophilicity at the acetamide carbonyl, enhancing reactivity in nucleophilic environments.
- Aromatic substituents : The 2-furylmethyl group in the target compound offers moderate electron-donating properties compared to the 4-chlorophenyl group in , which may alter binding kinetics in enzyme active sites.
Data-Driven Insights
Table 2: Spectroscopic and Physical Property Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
